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Introduction
Enisamium (marketed as Amizon®) is an antiviral compound that has demonstrated activity

against a range of respiratory viruses, most notably influenza A and B viruses and SARS-CoV-

2.[1][2][3][4] Its primary mechanism of action involves the inhibition of the viral RNA-dependent

RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[5]

[6] In-vitro studies have shown that Enisamium is metabolized to a more potent hydroxylated

metabolite, VR17-04, which exhibits stronger inhibition of the viral RNA polymerase.[1][2] This

document provides detailed protocols for conducting in-vitro antiviral assays to evaluate the

efficacy of Enisamium and its metabolites.

Mechanism of Action
Enisamium and its active metabolite, VR17-04, directly target the RNA polymerase of

influenza viruses and SARS-CoV-2.[1][4] By inhibiting this enzyme, the drug disrupts the

synthesis of viral RNA, thereby preventing viral replication.[5][6] The metabolite VR17-04 has

been shown to be a more potent inhibitor of influenza A virus RNA synthesis than the parent

compound.[2] Molecular dynamics simulations suggest that VR17-04 may prevent the

incorporation of GTP and UTP into the nascent RNA chain by the SARS-CoV-2 RNA

polymerase.[4]
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Caption: Mechanism of action of Enisamium and its metabolite VR17-04.
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Data Presentation: In-Vitro Antiviral Activity and
Cytotoxicity of Enisamium
The following tables summarize the quantitative data for the antiviral activity (EC90 and IC50)

and cytotoxicity (CC50) of Enisamium against various influenza virus strains and in different

cell lines.

Table 1: Antiviral Activity of Enisamium Against Influenza Viruses in dNHBE Cells

Virus Strain EC90 (µM)

A/Brisbane/59/2007 (H1N1) 157-439

A/Tennessee/1-560/2009 (H1N1) 157-439

A/Perth/16/2009 (H3N2) 157-439

A/Vietnam/1203/2004 (H5N1) 157-439

A/Anhui/1/2013 (H7N9) 157-439

Influenza B virus Slightly more inhibited than influenza A

Data represents the 90% effective concentration range from virus yield reduction assays in

differentiated normal human bronchial epithelial (dNHBE) cells.[3]

Table 2: IC50 and CC50 Values of Enisamium in Different Cell Lines
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Cell Line Virus IC50 (µM) CC50 (mM)
Selectivity
Index (SI =
CC50/IC50)

A549

Influenza

A/WSN/1933

(H1N1)

322 >10 >31

Caco-2

Influenza

A/WSN/1933

(H1N1)

>1000 >10 -

Caco-2 SARS-CoV-2 ~1200 Not specified Not specified

NHBE HCoV-NL63 ~60 µg/mL Not specified Not specified

dNHBE
Influenza A and

B viruses
Not specified ~10 23-64

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were

determined in various cell lines.[2][4][7]

Table 3: In-Vitro Inhibition of Viral RNA Polymerase

Compound Target Polymerase IC50

Enisamium (FAV00A) Influenza A Virus (FluPol) 46.3 mM

Enisamium (FAV00A) SARS-CoV-2 (nsp7/8/12) 40.7 mM

VR17-04 Influenza A Virus (FluPol) 0.84 mM

VR17-04 SARS-CoV-2 (nsp7/8/12) 2-3 mM

IC50 values for the inhibition of influenza and SARS-CoV-2 RNA polymerase activity in cell-free

assays.[1]

Experimental Protocols
Detailed methodologies for key in-vitro antiviral assays are provided below.
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Virus Yield Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the production of infectious

virus particles.[8][9] It is particularly useful for viruses that do not produce a significant

cytopathic effect (CPE) in certain cell types, such as influenza virus in dNHBE cells.[3]
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Virus Yield Reduction Assay Workflow
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Caption: Workflow for the Virus Yield Reduction Assay.
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Materials:

Susceptible host cells (e.g., differentiated Normal Human Bronchial Epithelial (dNHBE) cells,

A549 cells, Caco-2 cells)[2][3][4]

Virus stock (e.g., Influenza A or B virus, SARS-CoV-2)

Enisamium

Cell culture medium and supplements

Multi-well cell culture plates

Standard laboratory equipment for cell culture and virology

Procedure:

Cell Seeding: Seed the susceptible cells into multi-well plates and culture until they form a

confluent monolayer. For dNHBE cells, follow the supplier's instructions for culture and

differentiation.

Compound Preparation: Prepare serial dilutions of Enisamium in the appropriate cell culture

medium.

Infection and Treatment:

Pre-treat the cell monolayers with the different concentrations of Enisamium for a

specified period (e.g., 1-2 hours) before infection.[10]

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

After a virus adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells,

and add fresh medium containing the corresponding concentrations of Enisamium.

Incubation: Incubate the plates for a full replication cycle of the virus (typically 24-48 hours).

[3]

Harvesting: Collect the cell culture supernatants, which contain the progeny virions.
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Titration: Determine the viral titer in the collected supernatants using a standard titration

method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

[11]

Data Analysis: Calculate the percent reduction in virus yield for each Enisamium
concentration compared to the untreated virus control. The EC50 or EC90 value (the

concentration that inhibits virus yield by 50% or 90%, respectively) can be determined using

regression analysis.

Plaque Reduction Assay
This assay is a standard method to determine the titer of infectious virus and to assess the

antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12]

[13]

Materials:

Host cells that form plaques upon viral infection (e.g., Madin-Darby Canine Kidney (MDCK)

cells for influenza virus)[12]

Virus stock

Enisamium

Cell culture medium

Semi-solid overlay medium (e.g., containing agarose or Avicel)[12]

Crystal violet or other suitable stain

Procedure:

Cell Seeding: Plate MDCK cells in multi-well plates and grow to confluency.

Compound and Virus Preparation: Prepare serial dilutions of Enisamium and the virus in

serum-free medium.
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Infection: Aspirate the culture medium from the cells and infect the monolayers with a

standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).

Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the

plates every 15 minutes.[12]

Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells

with the semi-solid medium containing various concentrations of Enisamium.

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques

are visible.[12]

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to

visualize the plaques.[14] Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each Enisamium
concentration relative to the untreated virus control. The IC50 value can be determined by

regression analysis.

RT-qPCR for Viral Load Determination
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive

method to quantify viral RNA, providing a measure of viral replication.[9][15][16]
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RT-qPCR for Viral Load Workflow
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Caption: Workflow for RT-qPCR based viral load determination.
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Materials:

Infected and treated cell samples

RNA extraction kit

Reverse transcriptase and reaction components

qPCR master mix (e.g., SYBR Green or probe-based)[3][17]

Virus-specific primers and probes

Real-time PCR instrument

Procedure:

Sample Preparation: Following the infection and treatment protocol as described in the Virus

Yield Reduction Assay, harvest cells or supernatant at various time points post-infection.

RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit

according to the manufacturer's instructions.

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcriptase enzyme and virus-specific or random primers.

Quantitative PCR (qPCR):

Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and

primers/probes specific for a viral gene (e.g., influenza matrix gene, SARS-CoV-2 N gene).

[3][4]

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically

involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and

extension.[3][16]

Data Analysis:
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Generate a standard curve using known quantities of a plasmid containing the target viral

sequence to determine the absolute copy number of viral RNA.

Alternatively, use the ΔΔCt method to determine the relative quantification of viral RNA,

normalized to an internal control housekeeping gene (e.g., GAPDH, β-actin).[3]

Calculate the fold change in viral RNA levels in Enisamium-treated samples compared to

untreated controls.

Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Enisamium to ensure that the observed antiviral effect

is not due to cell death.[18] The 50% cytotoxic concentration (CC50) should be determined in

parallel with the antiviral assays using uninfected cells.

Procedure:

Seed cells in a 96-well plate.

Treat the cells with a range of concentrations of Enisamium, identical to those used in the

antiviral assays.

Incubate for the same duration as the antiviral assays.

Assess cell viability using a standard method, such as the neutral red uptake assay or an

MTT/XTT assay.[19]

Calculate the CC50 value, which is the concentration of the compound that reduces cell

viability by 50%.

Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of an antiviral compound and

is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50 or IC50).[18]

A higher SI value indicates a more favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Assay of Enisamium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194652#protocol-for-in-vitro-antiviral-assay-of-
enisamium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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